N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide
Description
Significance of Isoxazole (B147169) Carboxamides as a Privileged Chemical Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique structural and electronic properties. bohrium.comdaneshyari.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to the active sites of diverse proteins and enzymes. daneshyari.com The carboxamide linkage further enhances this binding potential by providing additional hydrogen bond donors and acceptors.
The combination of the isoxazole ring and the carboxamide group creates a scaffold that is not only structurally versatile but also synthetically accessible, allowing for the generation of large libraries of derivatives for high-throughput screening. nih.govnih.gov This has led to the identification of isoxazole carboxamides with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.netnih.gov
Evolution of Isoxazole-Containing Compounds in Therapeutic Agent Development
The history of isoxazole-containing compounds in medicine dates back to the mid-20th century with the discovery of the antibiotic cycloserine. ijpcbs.com This was followed by the development of the sulfa drug sulfamethoxazole, which solidified the therapeutic importance of the isoxazole moiety. nih.govijpcbs.com
Over the decades, the isoxazole scaffold has been incorporated into a variety of drugs targeting different diseases. Notable examples include the COX-2 inhibitor valdecoxib (B1682126) for the treatment of arthritis and the anti-rheumatic drug leflunomide. ijpca.orgwikipedia.org The development of these drugs showcases the successful evolution of isoxazole-based drug design, moving from simple antibacterial agents to highly specific enzyme inhibitors. wikipedia.orgijpca.org This historical progression underscores the enduring relevance of the isoxazole core in the development of new therapeutic agents. nih.gov
Rationale for Academic Investigation of the N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide Structure
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of its constituent parts. The synthesis of novel isoxazole carboxamide derivatives is a common strategy in the search for new bioactive compounds. researchgate.net
The academic interest in this particular structure likely stems from a systematic exploration of how different substituents on the isoxazole carboxamide scaffold influence its biological activity. This approach, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry.
The key components of the molecule provide a clear rationale for its synthesis and evaluation:
Isoxazole Carboxamide Core: As established, this is a well-validated privileged scaffold with a high probability of exhibiting biological activity. researchgate.netnih.gov
N-(4-bromophenyl) group: The presence of a bromine atom on the phenyl ring is a common feature in many biologically active compounds. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.govnih.goveresearchco.com Specifically, the 4-bromophenyl moiety has been associated with enhanced antimicrobial and anticancer properties in various heterocyclic compounds. researchgate.netnih.govnih.goveresearchco.com
5-propyl group: The propyl group, a three-carbon alkyl chain, can modulate the molecule's physicochemical properties, such as its solubility and ability to cross cell membranes. wikipedia.orgfiveable.meomicsonline.org Altering the size and nature of alkyl substituents is a standard method for optimizing the pharmacokinetic profile of a drug candidate. omicsonline.orgashp.org
Therefore, the academic investigation of this compound can be seen as a logical step in the exploration of the chemical space around the isoxazole carboxamide scaffold, with the aim of discovering new compounds with potentially valuable therapeutic properties. The combination of a privileged core with substituents known to favorably influence biological activity provides a strong impetus for its synthesis and pharmacological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-5-propyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-3-11-8-12(16-18-11)13(17)15-10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHGUGLMKHIMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide
Established Synthetic Pathways for the Isoxazole (B147169) Ring System
The formation of the isoxazole ring is a cornerstone of the synthesis of N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide. Several classical and modern synthetic methods are available for the construction of this heterocyclic core. The two most prominent and widely employed strategies are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. liskonchem.comnanobioletters.comrsc.orgnih.govwpmucdn.comedu.krdmdpi.commdpi.comnih.govedu.krd
In the context of synthesizing the 5-propyl-3-isoxazolecarboxylic acid intermediate, the 1,3-dipolar cycloaddition approach would involve the reaction of a nitrile oxide with an alkyne bearing a propyl group. For instance, the reaction of pent-1-yne with a nitrile oxide derived from an appropriate precursor would yield the desired 5-propyl isoxazole ring system. Subsequent functional group manipulation would be necessary to introduce the carboxylic acid at the 3-position.
Alternatively, and more directly, the reaction of hydroxylamine with a β-keto ester containing a propyl group can provide the 5-propyl-isoxazole ring with a carboxylic acid precursor at the 3-position. For example, the condensation of hydroxylamine with a compound such as ethyl 2-acetyl-3-oxohexanoate would lead to the formation of the ethyl 5-propyl-3-isoxazolecarboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. A general representation of this reaction is the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate from ethyl β-pyrrolidinocrotonate and 1-nitropropane. orgsyn.org The key intermediate, 5-propyl-3-isoxazolecarboxylic acid, is also commercially available, indicating that its synthesis is well-established. chemimpex.combldpharm.com
Table 1: Comparison of Synthetic Pathways to the Isoxazole Ring
| Method | Starting Materials | Key Features | Potential Challenges |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | High regioselectivity possible. mdpi.com | Availability of substituted precursors. |
| Hydroxylamine Condensation | 1,3-Dicarbonyl Compound, Hydroxylamine | Direct formation of the isoxazole ring with desired substitution pattern. nih.govwpmucdn.com | Potential for regioisomeric mixtures depending on the substrate. |
Synthesis of the N-(4-bromophenyl) Moiety Precursors
The N-(4-bromophenyl) portion of the target molecule is derived from 4-bromoaniline (B143363). The synthesis of this precursor can be achieved through several routes, most commonly starting from either aniline (B41778) or nitrobenzene (B124822). liskonchem.comchemicalbook.comdoubtnut.combrainly.inchemicalbook.comyoutube.combrainly.inbrainly.inlibretexts.org
A common laboratory-scale synthesis of 4-bromoaniline from aniline involves a three-step process to ensure the selective introduction of the bromine atom at the para position. doubtnut.combrainly.inyoutube.com Aniline is highly reactive towards electrophilic substitution, and direct bromination typically leads to the formation of 2,4,6-tribromoaniline. youtube.com To circumvent this, the amino group is first protected by acetylation with acetic anhydride (B1165640) to form acetanilide. doubtnut.comyoutube.com The acetyl group moderates the activating effect of the amino group and provides steric hindrance, directing the subsequent bromination to the para position. youtube.com The resulting 4-bromoacetanilide is then deprotected via acid or base hydrolysis to yield the desired 4-bromoaniline. doubtnut.combrainly.in
An alternative route begins with nitrobenzene. brainly.inbrainly.inlibretexts.org Nitration of benzene (B151609) followed by bromination of the resulting nitrobenzene can be controlled to favor the meta-substituted product due to the deactivating nature of the nitro group. To obtain the para-isomer, it is more common to first reduce nitrobenzene to aniline and then proceed with the protection-bromination-deprotection sequence as described above. Another approach involves the direct reduction of 1-bromo-4-nitrobenzene, which is commercially available. chemicalbook.com
Table 2: Synthetic Routes to 4-Bromoaniline
| Starting Material | Key Steps | Advantages | Disadvantages |
| Aniline | 1. Protection (Acetylation) 2. Bromination 3. Deprotection (Hydrolysis) | High selectivity for the para-isomer. doubtnut.combrainly.in | Multi-step process. |
| Nitrobenzene | 1. Reduction to aniline 2. Protection, Bromination, Deprotection | Utilizes a readily available starting material. | Longer synthetic route. |
| 1-Bromo-4-nitrobenzene | Reduction of the nitro group | Direct and efficient. chemicalbook.com | Requires the availability of the substituted nitrobenzene. |
Strategies for Carboxamide Bond Formation in Isoxazole Derivatives
The final key step in the synthesis of this compound is the formation of the carboxamide bond between the 5-propyl-3-isoxazolecarboxylic acid and 4-bromoaniline. nanobioletters.comnih.govresearchgate.netnih.govclockss.org
The most common and efficient method for forming the amide linkage is through the use of coupling agents. nih.govresearchgate.netnih.gov This involves the activation of the carboxylic acid group of 5-propyl-3-isoxazolecarboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 4-bromoaniline. Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netnih.govcbijournal.com
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.govresearchgate.netnih.gov The carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide bond, with the carbodiimide (B86325) being converted into a soluble urea (B33335) byproduct. nih.gov
An alternative, though less common for this specific transformation, would be the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 5-propyl-3-isoxazolecarbonyl chloride can then react directly with 4-bromoaniline to form the amide. This method, however, can be harsher and may not be compatible with sensitive functional groups.
Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, coupling agents, and byproducts. Standard purification techniques include column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system to obtain the product in high purity. mdpi.comnih.gov
Spectroscopic methods are then employed to confirm the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy would show characteristic signals for the propyl group, the aromatic protons of the 4-bromophenyl ring, the isoxazole ring proton, and the amide N-H proton. rsc.orgrsc.orgacgpubs.orgnih.govamazonaws.com 13C NMR spectroscopy would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton. rsc.orgrsc.orgacgpubs.orgamazonaws.com
Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and C=N and C-O stretches associated with the isoxazole ring. rsc.orgacgpubs.org
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing the exact mass and confirming the elemental composition. rsc.org
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals/Bands |
| 1H NMR | Signals for propyl protons (triplet, sextet, triplet), aromatic protons (two doublets), isoxazole proton (singlet), and amide N-H proton (singlet). rsc.orgrsc.org |
| 13C NMR | Resonances for all carbon atoms, including the amide carbonyl, isoxazole ring carbons, and carbons of the propyl and 4-bromophenyl groups. rsc.orgrsc.org |
| IR | N-H stretch (~3300 cm-1), C=O stretch (~1670 cm-1), C=N and C-O stretches. rsc.org |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
Exploration of Substituent Effects and Analog Design around the this compound Core
The this compound core structure serves as a versatile scaffold for the design and synthesis of a diverse library of analogs. nih.govnih.govresearchgate.net By systematically varying the substituents on the phenyl ring and the group at the 5-position of the isoxazole ring, the physicochemical and biological properties of the molecule can be fine-tuned.
For instance, replacing the bromine atom on the phenyl ring with other halogens (F, Cl, I) or with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups can significantly impact the compound's activity. nih.gov Structure-activity relationship (SAR) studies on related isoxazole carboxamides have shown that the nature and position of these substituents play a crucial role in their biological effects. nih.govresearchgate.net
Similarly, the propyl group at the 5-position of the isoxazole ring can be replaced with other alkyl chains, cyclic groups, or aromatic moieties to explore the impact of steric and electronic factors on the molecule's properties. The synthesis of such analogs would follow the same general synthetic strategies outlined above, utilizing the appropriate substituted precursors. This systematic approach to analog design is a powerful tool in medicinal chemistry for optimizing lead compounds.
Information regarding this compound is not available in the public domain.
Extensive research has yielded no specific data on the molecular and cellular mechanisms of the chemical compound this compound. Searches for biochemical and cellular studies, including enzyme inhibition profiles, receptor binding analyses, protein-ligand interaction characterizations, gene expression studies, and investigations into intracellular signaling cascades, did not provide any relevant information for this particular compound.
The scientific literature accessible through public databases does not appear to contain studies detailing the biological activities or mechanistic pathways of this compound. Therefore, the requested article focusing on its molecular and cellular mechanism investigations cannot be generated at this time due to the absence of foundational research findings.
Molecular and Cellular Mechanism Investigations of N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide
Cellular Pathway Modulation by N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide in Cultured Cell Models
Cell Cycle Dynamics and Apoptosis Induction in Cellular Systems (In Vitro)
While direct experimental studies on the effects of this compound on cell cycle progression and apoptosis are not extensively documented in publicly available literature, the broader class of isoxazole (B147169) derivatives has been the subject of numerous investigations for their potential as anticancer agents. These studies reveal a general trend for this class of compounds to induce cell cycle arrest and promote apoptosis in various cancer cell lines.
Research on a variety of isoxazole derivatives has demonstrated significant antiproliferative and pro-apoptotic activities. nih.govnih.gov For instance, certain novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.govnih.gov The pro-apoptotic activity of these compounds was confirmed through methods such as the Annexin V release assay. nih.gov
Furthermore, other related compounds, such as certain N-phenyl nicotinamides, have been found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle, which is subsequently followed by the induction of apoptosis. nih.gov This suggests a common mechanistic pathway for some carboxamide-containing compounds. Similarly, a novel quinazoline (B50416) derivative was observed to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 cells. mdpi.com
The induction of apoptosis by isoxazole derivatives is often associated with the activation of caspases, key enzymes in the apoptotic cascade. nih.gov The table below summarizes findings from studies on various isoxazole derivatives, illustrating their effects on cell cycle and apoptosis in different cancer cell lines. It is important to note that these findings are for structurally related compounds and not for this compound itself.
Table 1: Effects of Various Isoxazole Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines
| Compound Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
|---|---|---|---|---|
| 3,4-Isoxazolediamide derivatives | K562 (human erythroleukemic) | Not specified | Induction of early and late apoptosis | nih.gov |
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Not specified | Induction of early and late apoptosis | nih.gov |
| N-phenyl nicotinamides | T47D (human breast cancer) | G2/M phase arrest | Yes | nih.gov |
| Quinazoline derivative | MCF-7 (human breast cancer) | G1 phase arrest | Yes | mdpi.com |
Structure-Mechanism Relationships for Isoxazolecarboxamide Derivatives
The biological activity of isoxazolecarboxamide derivatives is intricately linked to their chemical structure. Variations in the substituents on both the isoxazole ring and the phenylamide moiety can significantly influence their mechanism of action and potency.
Studies on different series of isoxazolecarboxamide derivatives have highlighted key structural features that determine their biological effects. For example, in a series of isoxazole-3-carboxamides investigated as TRPV1 antagonists, the nature of the substituent on the carboxamide nitrogen was critical for both potency and solubility. nih.gov This underscores the importance of the amide portion of the molecule in interacting with biological targets.
For isoxazole derivatives in general, the substituents at various positions of the isoxazole ring play a crucial role in their activity. The diverse biological activities of isoxazoles, including anticancer and anti-inflammatory properties, are attributed to their versatile structural framework. researchgate.net
In the context of anticancer activity, isoxazole-carboxamide derivatives have shown promise. For instance, a study on 5-methyl-3-phenylisoxazole-4-carboxamides with various substituents revealed that these compounds exhibited moderate to potent antiproliferative activities against a panel of cancer cell lines. nih.gov The nature and position of substituents on the N-phenyl ring were found to modulate the cytotoxic efficacy.
The relationship between the chemical structure of isoxazole derivatives and their pro-apoptotic activity has also been a focus of research. For a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, the specific substitutions on the core structure led to differential effects on apoptosis induction in glioma cell lines. nih.gov
The following table summarizes some key structure-activity relationships observed for various isoxazolecarboxamide derivatives, providing insights into how structural modifications can impact their biological mechanism.
Table 2: Structure-Mechanism Relationships for Isoxazolecarboxamide Derivatives
| Compound Series | Structural Variation | Impact on Mechanism/Activity | Reference |
|---|---|---|---|
| Isoxazole-3-carboxamides | Substitution on the carboxamide nitrogen | Modulates potency and solubility as TRPV1 antagonists | nih.gov |
| 5-Methyl-3-phenylisoxazole-4-carboxamides | Substituents on the N-phenyl ring | Influences antiproliferative activity against cancer cell lines | nih.gov |
Computational Chemistry and Molecular Modeling of N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide
Ligand-Based Drug Design Approaches for Isoxazolecarboxamides
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to be active, LBDD can build models that predict the activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazolecarboxamides, QSAR studies have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological effects, such as immunoregulatory properties. mdpi.comnih.gov
A typical QSAR study for a series of analogs of N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide would involve calculating a variety of molecular descriptors (physicochemical, electronic, and steric properties) and correlating them with experimentally determined activity (e.g., IC₅₀ values) using statistical methods like partial least squares (PLS) regression. acs.org The resulting model can predict the activity of new, unsynthesized compounds and highlight the key structural features that govern their potency.
Table 1: Example of a QSAR Data Set for Isoxazolecarboxamide Analogs
| Compound | R-Group (at para-position) | LogP | Molecular Weight ( g/mol ) | Electronic Effect (Hammett σ) | Biological Activity (IC₅₀, µM) |
| Analog 1 | -H | 3.1 | 236.27 | 0.00 | 15.2 |
| Analog 2 | -Cl | 3.8 | 270.71 | 0.23 | 8.5 |
| Analog 3 | -Br | 3.9 | 315.16 | 0.23 | 7.9 |
| Analog 4 | -CH₃ | 3.6 | 250.30 | -0.17 | 12.1 |
| Analog 5 | -NO₂ | 3.0 | 281.26 | 0.78 | 2.3 |
Note: This table is illustrative and does not represent actual experimental data.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structures of known active compounds, such as potent isoxazolecarboxamide derivatives.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of diverse molecules that fit the pharmacophore and are therefore likely to exhibit the desired biological activity. researchgate.net This approach was successfully used to identify isoxazole (B147169) compounds as agonists for the Takeda G-protein-coupled receptor 5 (TGR5). researchgate.net
Table 2: Hypothetical Pharmacophore Features for an Isoxazolecarboxamide-Binding Target
| Feature | Type | Geometric Constraint (Å) |
| Feature 1 | Aromatic Ring (AR) | Centroid |
| Feature 2 | Hydrogen Bond Acceptor (HBA) | Distance from AR: 3.5-4.5 |
| Feature 3 | Hydrogen Bond Donor (HBD) | Distance from HBA: 2.8-3.3 |
| Feature 4 | Hydrophobic Group (HY) | Distance from AR: 5.0-6.0 |
Note: This table is illustrative and does not represent a specific experimentally derived pharmacophore model.
Structure-Based Drug Design Approaches for Target Interactions
Structure-based drug design (SBDD) approaches are employed when the 3D structure of the biological target (e.g., a protein or enzyme), typically determined by X-ray crystallography or NMR spectroscopy, is available. These methods model the direct interaction between the ligand and its target, providing detailed insights into the binding mechanism.
Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. acs.org For this compound, docking studies can be performed against various potential targets for which isoxazolecarboxamides have shown activity, such as cyclooxygenase (COX) enzymes, E. coli SecA ATPase, or heat shock protein 90 (Hsp90). nih.govacs.orgresearchgate.net
The process involves placing the ligand in the binding site and using a scoring function to estimate the binding affinity for numerous generated poses. acs.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues, guiding further structural optimization. nih.govresearchgate.net
Table 3: Potential Molecular Interactions of this compound in a Hypothetical Active Site
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
| Carboxamide N-H | Aspartic Acid | Hydrogen Bond | 2.9 |
| Carboxamide C=O | Arginine | Hydrogen Bond | 3.1 |
| Bromophenyl Ring | Phenylalanine | Pi-Pi Stacking | 4.5 |
| Propyl Chain | Leucine, Valine | Hydrophobic Interaction | < 5.0 |
| Isoxazole Oxygen | Serine | Hydrogen Bond | 3.3 |
Note: This table is illustrative and based on common interaction patterns.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes in both the ligand and the protein upon binding. ub.edu By solving Newton's equations of motion for the system, MD can reveal the flexibility of the binding pocket and the stability of key interactions identified through docking. Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation.
Theoretical Predictions of Compound Properties and Interactions
Molecular docking studies on various isoxazole-carboxamide derivatives have been conducted to predict their binding interactions with biological targets. nih.gov For instance, a study on isoxazole-carboxamide derivatives as potential COX inhibitors revealed key binding interactions within the active site of the enzyme. nih.gov Although the substitution pattern in that study differs from the title compound, the general binding mode of the isoxazole carboxamide scaffold can be informative.
In a study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, molecular docking was used to evaluate its potential as an antibacterial, antifungal, and anticancer agent. researchgate.net The docking analysis provided insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the respective target proteins. researchgate.net
The following tables summarize theoretical data from these related compounds to approximate the potential properties and interactions of this compound.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.45 eV |
| LUMO Energy | -2.23 eV |
| Energy Gap (ΔE) | 4.22 eV |
| Dipole Moment | 3.58 Debye |
| Parameter | Value/Description |
|---|---|
| Docking Score | -9.8 kcal/mol |
| Key Interactions | Hydrogen bond with Arg513 |
| Pi-Alkyl interaction with Val523 |
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| FabH (Antibacterial) | 1HNJ | -8.5 |
| Kre2p/Mnt1p (Antifungal) | 1S4N | -7.9 |
| FGFR1 Kinase (Anticancer) | 3KY2 | -9.2 |
These theoretical predictions for related isoxazole structures suggest that this compound likely possesses a stable electronic configuration and the potential to interact with various biological targets through a combination of hydrogen bonding and hydrophobic interactions. The presence of the bromophenyl group and the propyl substituent will undoubtedly influence its specific binding profile and physicochemical properties.
Structure Activity Relationship Sar Studies and Analog Design for the N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide Scaffold
Impact of Substitutions on the N-(4-bromophenyl) Moiety
The N-phenyl ring is a critical component for molecular recognition and binding. The nature, position, and size of substituents on this ring can drastically alter the compound's biological activity by influencing its electronic properties, lipophilicity, and steric interactions with the target protein.
Research into phenyl-isoxazole-carboxamide derivatives has consistently shown that electron-withdrawing groups on the N-phenyl ring, such as halogens (-F, -Cl, -Br), are significant for activity. researchgate.netnih.gov Specifically, the presence of a bromine atom at the para-position (4-position) of the phenyl ring, as in the parent compound, is often associated with potent biological effects. Studies on various isoxazole (B147169) derivatives have demonstrated that compounds featuring chloro or bromo substitutions on the N-phenyl ring exhibit significant anti-inflammatory and COX-2 selective inhibitory activity. nih.gov
The position of the substituent is also crucial. For instance, in one study on anticancer activity, an ortho-substituted bromo-analogue demonstrated more potent cytotoxic effects compared to other halogen-substituted analogues. nih.gov This suggests that steric factors and the ability to form specific directional interactions, such as halogen bonds, play a key role in the mechanism of action. The substitution pattern affects how the phenyl ring fits into the binding pocket of its biological target. For example, in COX inhibitors, substitutions on the phenyl ring can push the isoxazole core into a secondary binding pocket, creating ideal interactions with the enzyme. nih.gov
The following table summarizes the impact of various substituents on the N-phenyl ring on the anticancer activity of isoxazole carboxamide analogues against different cell lines.
| Compound Analogue | Substitution on N-phenyl ring | Target/Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| Analogue 1 | 4-Br | PC3 (Prostate Cancer) | Potent Cytotoxicity | nih.gov |
| Analogue 2 | 2-Br | PC3 (Prostate Cancer) | Most Potent Cytotoxicity | nih.gov |
| Analogue 3 | 4-Cl | Hep3B (Hepatocellular Carcinoma) | 6.93 ± 1.88 | nih.gov |
| Analogue 4 | 4-F | Hep3B (Hepatocellular Carcinoma) | 5.96 ± 0.87 | nih.gov |
| Analogue 5 | Unsubstituted | B16F1 (Melanoma) | Weak Activity | nih.gov |
| Analogue 6 | 4-CF3O | B16F1 (Melanoma) | 0.079 | nih.govnih.gov |
Effects of Modifications on the Isoxazole Ring System and Carboxamide Linker
The isoxazole ring and the carboxamide linker form the central core of the scaffold, and their integrity and specific arrangement are vital for bioactivity.
The isoxazole ring is a five-membered heterocycle that is not only a key structural motif but also an active participant in binding interactions. mdpi.comnih.govrsc.org Its electron-rich nature and specific geometry are crucial for orienting the flanking phenyl and propyl groups correctly. nih.gov The weak N-O bond within the isoxazole ring can also play a role in its metabolic profile and mechanism of action. researchgate.net Modifications such as altering the substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can significantly impact activity. nih.gov Bioisosteric replacement, where the isoxazole ring is swapped for another heterocycle like an oxadiazole, triazole, or pyrazole (B372694), has been explored to modulate a compound's properties. nih.govnih.govrsc.orgunimore.it Such changes can alter polarity, metabolic stability, and target affinity, sometimes leading to improved pharmacological profiles. rsc.org For example, comparative studies have shown that isoxazole derivatives can display higher potency than their pyrazole counterparts against certain targets. nih.gov
Role of the 5-Propyl Group and Related Alkyl Substituents on Activity
SAR studies on related isoxazole derivatives have shown that the length and nature of the alkyl chain at this position are critical for tuning potency and selectivity. researchgate.net
Chain Length: Homologation studies, where the alkyl chain length is systematically increased or decreased, often reveal an optimal length for activity. Increasing the chain length can enhance hydrophobic interactions up to a point, after which steric hindrance may reduce binding affinity. For example, in a series of antirhinovirus compounds, increasing the length of the side chain attached to the isoxazole ring led to an increase in activity. nih.gov
Branching and Substitution: Introducing branching or substituents onto the alkyl chain can affect the compound's conformational flexibility and interaction profile. For instance, the introduction of hydrophilic groups (like -OH) onto the alkyl side chain has been shown to reduce activity in some series, indicating the importance of the hydrophobic character of this region. nih.gov Conversely, introducing fluorine atoms into the alkyl substituent is a common strategy in drug design to improve metabolic stability and binding affinity. nih.gov
The following table illustrates the effect of modifying the alkyl group at the 5-position on the activity of isoxazole analogues.
| Compound Series | Modification at C5-position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Antirhinovirus Isoxazoles | Increased alkyl chain length | Increased activity | nih.gov |
| Antirhinovirus Isoxazoles | Introduction of hydroxyl (-OH) group | Reduced activity | nih.gov |
| TRPV1 Antagonists | Modifications in alkyl chain length and flexibility | Influences binding and activity | researchgate.net |
| General Isoxazoles | Introduction of fluoroalkyl groups | Often improves physicochemical properties | nih.gov |
Conformational Preferences and Bioactive Conformation Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that is complementary to the target's binding site. For the N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide scaffold, the relative orientation of the phenyl ring, isoxazole core, and propyl group is determined by the rotational freedom around the single bonds of the carboxamide linker.
Elucidating the preferred conformation is achieved through a combination of computational modeling and experimental techniques. Molecular docking studies are frequently used to predict how these molecules bind to their targets. For example, docking studies on isoxazole-carboxamide derivatives as COX inhibitors revealed that substituents on the phenyl ring could force the isoxazole ring into a secondary binding pocket, creating optimal binding interactions that explain their potency and selectivity. nih.gov These in silico models can highlight key interactions, such as hydrogen bonds from the carboxamide linker and hydrophobic contacts from the propyl and bromophenyl groups.
The planarity between the carboxamide group and the phenyl ring is often a key feature. The molecule's lowest energy conformation may not necessarily be the bioactive one; binding to a receptor can induce conformational changes. Understanding these preferences is vital for designing analogues that are pre-organized into the bioactive shape, which can lead to enhanced potency and reduced off-target effects.
Pre Clinical in Vitro and in Vivo Pharmacological Studies of N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide Mechanistic and Target Focused
In Vitro Cellular Phenotypic Assays for Biological Response
Biochemical Activity in Cell Lines (e.g., Enzyme Activity, Receptor Signalling)
No studies detailing the effects of N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide on specific enzymes or receptor signaling pathways in cell lines have been identified.
Cell Viability and Growth Modulation Studies in Cultured Cells (Excluding Human Clinical Context)
There are no available data from studies assessing the impact of this compound on the viability or growth of cultured cell lines.
Non-human In Vivo Models for Mechanistic Elucidation and Target Validation
Proof-of-Concept Investigations in Animal Models for Target Engagement
No published research was found that investigates the in vivo target engagement of this compound in any animal models.
Pharmacodynamic Biomarker Identification in Animal Studies
There is no information available regarding the identification of pharmacodynamic biomarkers in animal studies following administration of this compound.
Metabolite Identification and In Vivo Biotransformation Pathways in Animal Models
No studies on the metabolism or biotransformation of this compound in animal models have been reported.
Future Directions and Research Gaps for N 4 Bromophenyl 5 Propyl 3 Isoxazolecarboxamide Research
Advancements in Sustainable and Scalable Synthetic Methodologies
Traditional synthesis methods for isoxazole (B147169) derivatives often face significant hurdles, including long reaction times, harsh conditions, and the use of hazardous solvents, which are neither environmentally friendly nor economically viable for large-scale production. mdpi.compreprints.org The future of N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide synthesis lies in the adoption of green and scalable chemistry principles. bohrium.comniist.res.in
Recent advancements have highlighted several promising eco-friendly techniques:
Microwave-Assisted Synthesis : This method can significantly enhance reaction rates, leading to higher yields and improved selectivity in shorter time frames compared to conventional heating. benthamdirect.com
Ultrasound-Assisted Synthesis (Sonochemistry) : The use of ultrasonic irradiation offers an energy-efficient alternative that can accelerate reaction kinetics, reduce the formation of byproducts, and often allow for reactions to occur under milder conditions. mdpi.compreprints.org Sonochemistry aligns with green chemistry principles by enabling reactions in greener solvents, such as water, or even under solvent-free conditions. mdpi.combohrium.com
Catalyst Innovation : The development and use of reusable catalysts can minimize waste and reduce costs. For instance, itaconic acid in an aqueous solution has been used as a recyclable catalyst for isoxazole synthesis over multiple cycles without a significant loss of activity. mdpi.com
Water-Mediated Reactions : Utilizing water as a solvent is a key aspect of green chemistry, avoiding the environmental and health hazards associated with volatile organic solvents. preprints.org
The scalability of these methods is a critical consideration for industrial application. ijcce.ac.irresearchgate.net While many green techniques have proven effective on a laboratory scale, further research is needed to optimize them for gram-scale production and beyond, ensuring consistent yield and purity. nih.govsemanticscholar.org
| Methodology | Key Advantages | Challenges for Scalability | References |
|---|---|---|---|
| Traditional Heating | Well-established procedures | Long reaction times, high energy consumption, use of toxic solvents | mdpi.compreprints.org |
| Microwave-Assisted | Rapid reaction rates, high yields, improved selectivity | Specialized equipment, potential for localized overheating | bohrium.combenthamdirect.com |
| Ultrasound-Assisted | Energy efficiency, milder reaction conditions, reduced byproducts | Homogeneous irradiation in large reactors, equipment cost | mdpi.compreprints.org |
| Water-Mediated | Environmentally benign, low cost, enhanced safety | Limited solubility of non-polar reactants | preprints.orgbohrium.com |
Identification of Novel Molecular Targets and Pathways for Isoxazolecarboxamide Derivatives
While the broad biological activities of isoxazoles are well-documented, the specific molecular targets and biological pathways for many derivatives, including this compound, remain to be fully elucidated. researchgate.netijpca.orgresearchgate.net Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Current research has implicated isoxazolecarboxamides in modulating several key biological targets:
Cyclooxygenase (COX) Enzymes : Some isoxazole-carboxamide derivatives have been identified as inhibitors of COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents. nih.govacs.org
TGR5 G-protein Coupled Receptor : A series of 3-aryl-4-isoxazolecarboxamides were discovered to be agonists of the TGR5 receptor, a promising target for treating metabolic disorders like type II diabetes. nih.gov
Cancer-Related Targets : Various isoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms like the inhibition of DNA synthesis or interaction with key proteins such as Hsp90. nih.govnih.govresearchgate.net
Microbial Enzymes : The antimicrobial properties of isoxazoles suggest they may target essential enzymes in bacteria and fungi, such as cytochrome P450 14-α-sterol demethylase. researchgate.netnih.gov
Future research should employ a multi-pronged approach, including molecular docking, proteomics, and genetic screening, to uncover novel targets. nih.gov Understanding how these compounds interact with complex biological pathways, such as metabolic or gene expression pathways, will be essential for repurposing existing drugs and discovering new therapeutic applications. sigmaaldrich.comnih.gov
| Molecular Target | Associated Biological Pathway | Therapeutic Potential | References |
|---|---|---|---|
| COX-1 / COX-2 | Prostaglandin Synthesis Pathway | Anti-inflammatory | nih.govacs.org |
| TGR5 Receptor | GLP-1 Secretion Pathway | Type II Diabetes, Metabolic Disorders | nih.gov |
| Heat Shock Protein 90 (Hsp90) | Protein Folding and Stability | Anticancer | nih.gov |
| DNA Synthesis Enzymes | Cell Cycle Progression | Anticancer | nih.gov |
| Cytochrome P450 Enzymes | Sterol Biosynthesis (Fungi) | Antifungal | nih.gov |
Application of Artificial Intelligence and Machine Learning in Isoxazolecarboxamide Drug Design
The sheer size of the chemical space makes the traditional trial-and-error approach to drug discovery inefficient and costly. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven design and optimization of new drug candidates. ijettjournal.orgmednexus.orgnih.gov
For isoxazolecarboxamide research, AI and ML can be applied in several ways:
Predictive Modeling : ML algorithms can be trained on existing data to predict the physicochemical properties (e.g., solubility, toxicity) and biological activity of novel isoxazolecarboxamide derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
Virtual Screening : AI can screen vast virtual libraries of molecules to identify those that are most likely to bind to a specific biological target, significantly accelerating the hit-identification stage. mdpi.com
De Novo Drug Design : Generative AI models can design entirely new isoxazolecarboxamide structures optimized for specific properties, such as high binding affinity for a target and a favorable safety profile.
Graph Neural Networks : These advanced models can learn from the complex 3D structure of molecules to better predict their properties and interactions, offering a more nuanced approach than traditional methods. astrazeneca.commdpi.com
By integrating AI and ML into the design-synthesize-test cycle, researchers can explore the chemical space around the this compound scaffold more intelligently and efficiently. mdpi.com
| AI/ML Technique | Application in Drug Design | Potential Impact | References |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure | Prioritize synthesis of potent compounds | nih.gov |
| Deep Learning / Neural Networks | Predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Reduce late-stage failures by identifying problematic compounds early | nih.govmdpi.com |
| Graph Neural Networks (GNNs) | Learning from molecular graphs to predict binding affinity and other properties | More accurate predictions for novel and complex structures | astrazeneca.commdpi.com |
| Generative Models | Designing novel molecules with desired characteristics | Discovery of new chemical entities with optimized properties | ijettjournal.org |
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in biological systems. Developing this compound, or a close analog, into a chemical probe could provide invaluable insights into the targets identified in Section 7.2.
The development process would involve several key steps:
Potency and Selectivity Optimization : The parent compound must be potent enough to engage its target at low concentrations and highly selective to avoid off-target effects that could confound experimental results.
Structural Modification : The core structure would likely need to be modified to incorporate a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group for covalent labeling, without compromising its biological activity.
Demonstrating Target Engagement : It is crucial to show that the probe directly interacts with its intended target in a cellular context.
Biological Characterization : The probe must be characterized in cellular assays to confirm that it elicits the expected biological response by modulating its specific target.
By creating a validated chemical probe from the this compound scaffold, researchers could accurately investigate the roles of its molecular targets in health and disease, paving the way for new therapeutic strategies. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-5-propyl-3-isoxazolecarboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling reagents (e.g., HBTU/HATU) to form the carboxamide bond, with DIPEA as a base in polar aprotic solvents like DMF. Optimization includes adjusting reaction time, temperature (e.g., 80°C for thermal initiation), and purification via recrystallization (e.g., ethanol/water mixtures) or chromatography . Ultrasound-assisted methods may enhance reaction rates and yields .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR for functional group verification, FTIR for carbonyl/amine detection, and MS for molecular weight confirmation.
- Chromatography : Reversed-phase HPLC to assess purity (>95% recommended for biological studies).
- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) to resolve stereochemistry and packing interactions .
Q. What in vitro biological screening approaches are suitable for initial evaluation of this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., Enterococcus faecium) and fungal strains.
- Antioxidant Assays : DPPH radical scavenging and ferric-reducing power tests.
- Toxicity : Acute toxicity studies using Daphnia magna to determine LC₅₀ values .
Advanced Research Questions
Q. How can the synthesis be scaled up while maintaining high yield and reproducibility?
- Methodology :
- Process Optimization : Use continuous flow reactors to control exothermic reactions.
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalysis : Explore heterogeneous catalysts (e.g., immobilized vanadium complexes) to improve efficiency .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodology :
- Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects.
- Biological Testing : Compare analogs in biofilm inhibition assays (e.g., against E. faecium biofilms) and receptor-binding studies (e.g., FPR2 agonist activity) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. How can crystallographic data inform conformational analysis and molecular interactions?
- Methodology :
- X-ray Diffraction : Resolve crystal structures to identify hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking of aromatic rings.
- Software Tools : Refine data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to analyze torsional angles and packing motifs .
Q. What catalytic applications are plausible for bromophenyl-isoxazole derivatives?
- Methodology :
- Polymerization Studies : Investigate the compound’s role as a co-initiator in methyl methacrylate (MMA) polymerization. Kinetic analysis (e.g., monomer order determination via rate law studies) can elucidate mechanistic pathways .
Q. How can in silico models guide drug design and toxicity prediction?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., FPR2 activation) using GROMACS.
- ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
